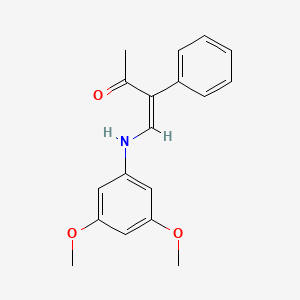
4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one, or 4-(3,5-dimethoxy anilino)-3-phenyl-3-buten-2-one, is an organic compound with the molecular formula C12H15NO2. It is a colorless solid that is soluble in water and ethanol, making it an ideal compound for a variety of scientific research applications.
Applications De Recherche Scientifique
4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is not fully understood. However, it is believed that the compound acts as a proton donor, donating hydrogen atoms to other molecules in order to facilitate reactions. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is believed to act as a Lewis acid, accepting electrons from other molecules in order to facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one are not well understood. However, some studies have suggested that it may have anti-inflammatory and antifungal properties. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one in laboratory experiments is its solubility in water and ethanol. This makes it an ideal compound for a variety of experiments. In addition, 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one is relatively inexpensive and easy to synthesize. However, the compound is not very stable and can easily degrade over time.
Orientations Futures
The future directions for 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one are numerous. One potential direction is the investigation of its potential therapeutic applications. Studies could be conducted to determine if 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one has any beneficial effects on human health. In addition, further research could be conducted to explore its potential use as a dye or pigment, as well as its potential use as an organic semiconductor. Finally, further research could be conducted to determine the exact mechanism of action of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one and its potential interactions with other molecules.
Méthodes De Synthèse
The synthesis of 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one can be accomplished through a three-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde and aniline in the presence of potassium carbonate in aqueous ethanol to form the aldehyde-amine adduct. The second step involves the oxidation of the aldehyde-amine adduct with hydrogen peroxide and a catalytic amount of ferric chloride to form the desired 4-(3,5-Dimethoxyanilino)-3-phenyl-3-buten-2-one. The final step involves the purification of the product through recrystallization.
Propriétés
IUPAC Name |
(Z)-4-(3,5-dimethoxyanilino)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(20)18(14-7-5-4-6-8-14)12-19-15-9-16(21-2)11-17(10-15)22-3/h4-12,19H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYWSDMFFLZXRQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=CC(=C1)OC)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2908398.png)
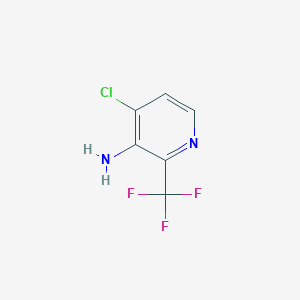
![8-(2-Chloro-6-fluorophenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2908403.png)
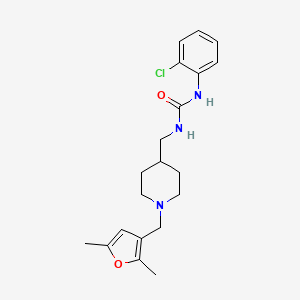
![N-(2-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2908408.png)
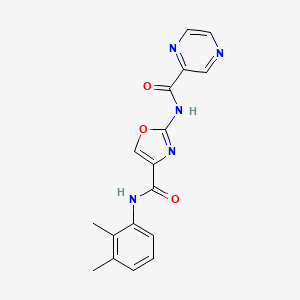
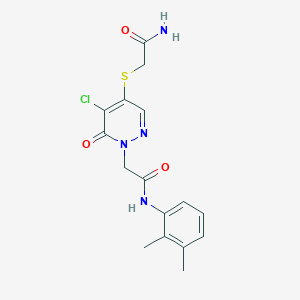
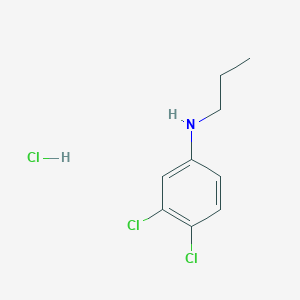

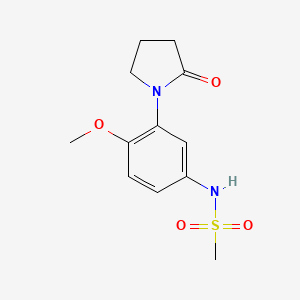
![Ethyl 5-(cyclopentanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908416.png)
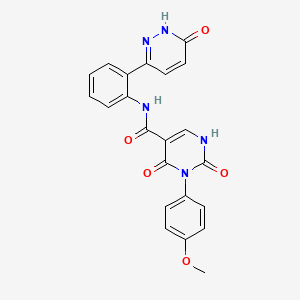

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)